REACTION_SMILES
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[CH3:1][C:2]([CH:3]([c:4]1[cH:5][c:6]2[c:7]([cH:8][cH:9]1)[O:10][CH2:11][O:12]2)[OH:13])([CH3:14])[N+:15](=[O:16])[O-:17].[S:18]([Cl:19])([Cl:20])=[O:21].[cH:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[CH3:1][C:2]([CH:3]([c:4]1[cH:5][c:6]2[c:7]([cH:8][cH:9]1)[O:10][CH2:11][O:12]2)[Cl:20])([CH3:14])[N+:15](=[O:16])[O-:17]
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Name
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CC(C)(C(O)c1ccc2c(c1)OCO2)[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C(O)c1ccc2c(c1)OCO2)[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
|
|
Type
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product
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Smiles
|
CC(C)(C(Cl)c1ccc2c(c1)OCO2)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |